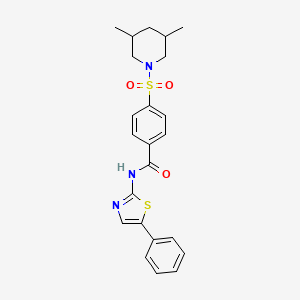

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide

Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 3,5-dimethylpiperidine sulfonyl group and a 5-phenylthiazol-2-yl moiety. Its molecular formula is C₂₄H₂₆N₄O₃S₂, with a molecular weight of 506.62 g/mol. The compound’s design integrates structural motifs associated with enzyme inhibition, particularly targeting kinases or sulfotransferases, due to the sulfonyl group’s electrophilic properties and the thiazole ring’s capacity for π-π interactions . While specific therapeutic applications remain under investigation, its structural analogs have shown promise in preclinical studies for anticancer and anti-inflammatory activities.

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S2/c1-16-12-17(2)15-26(14-16)31(28,29)20-10-8-19(9-11-20)22(27)25-23-24-13-21(30-23)18-6-4-3-5-7-18/h3-11,13,16-17H,12,14-15H2,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZSMTZTCXPBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide typically involves multiple steps:

-

Formation of the Piperidine Derivative: : The starting material, 3,5-dimethylpiperidine, is reacted with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

-

Thiazole Formation: : The thiazole ring is synthesized separately, often starting from a substituted aniline and a thioamide. The reaction conditions typically involve heating in the presence of a dehydrating agent like phosphorus oxychloride.

-

Coupling Reaction: : The final step involves coupling the sulfonyl piperidine intermediate with the thiazole derivative. This is achieved through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

-

Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under strong reducing conditions.

-

Substitution: : The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonyl and thiazole groups in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural components are known to interact with various biological targets, making it a candidate for developing new drugs.

Medicine

In medicine, research focuses on its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. The compound’s ability to modulate specific biological pathways is of particular interest.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and benzamide moieties can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1. Comparative Analysis

Key Observations:

Heterocyclic Impact: The thiazole ring in the target compound may enhance metabolic stability compared to the triazole analog, as sulfur’s lower electronegativity reduces susceptibility to oxidative degradation.

Substituent Effects :

- The p-tolyl group in the analog introduces a methyl group, increasing lipophilicity (logP) by ~0.5–1.0 units compared to the target compound’s phenyl group. This modification may enhance membrane permeability but reduce aqueous solubility.

Toxicity and Dosage :

- The analog’s reported 1400 mg kg⁻¹ dosage suggests a high tolerance in preclinical models, possibly due to the triazole’s lower reactivity or favorable pharmacokinetics. The target compound’s toxicity profile remains uncharacterized.

Research Findings and Implications

Structural-Activity Relationship (SAR) Insights

- Sulfonyl Group : Both compounds retain the 3,5-dimethylpiperidine sulfonyl group, critical for electrophilic interactions with enzyme active sites (e.g., sulfotransferases).

- Heterocyclic Substitution : Replacement of thiazole with triazole may alter target selectivity . For example, triazole-containing analogs are more commonly associated with kinase inhibition, while thiazoles are prevalent in antimicrobial agents.

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This indicates the presence of a piperidine ring, a sulfonamide group, and a thiazole moiety, which are critical for its biological activity.

Anticancer Properties

Studies have indicated that benzamide derivatives can inhibit cancer cell proliferation. For example, compounds with similar thiazole and piperidine structures have been evaluated for their cytotoxic effects on cancer cell lines. These studies often employ assays such as MTT or Alamar Blue to assess cell viability. The results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Enzyme Inhibition

The compound's sulfonamide group suggests potential inhibition of key enzymes involved in various biological pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate synthesis. Research into related compounds has shown that they can also act as inhibitors of carbonic anhydrase and acetylcholinesterase, which may have implications for treating neurodegenerative diseases.

The mechanism by which 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide exerts its effects likely involves interaction with specific molecular targets. These interactions can lead to modulation of enzyme activities or receptor signaling pathways, resulting in altered cellular responses.

Case Studies

Several studies have investigated compounds structurally related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide:

- Anticancer Study : A study on benzothiazole derivatives showed that modifications to the piperidine structure enhanced cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The derivatives exhibited IC50 values in the low micromolar range.

- Antimicrobial Study : Analogous compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

- Enzyme Inhibition Study : Research on related thiazole-containing compounds indicated potent inhibition of acetylcholinesterase with IC50 values below 10 µM, suggesting potential applications in Alzheimer's disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.